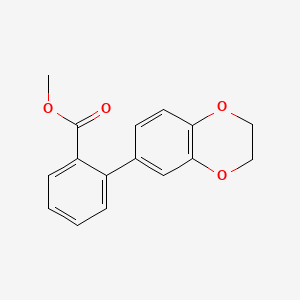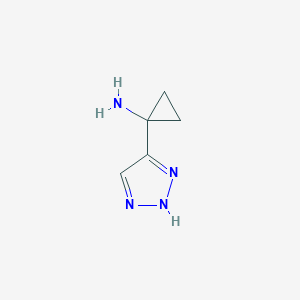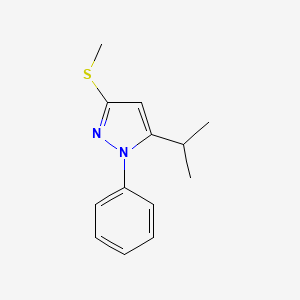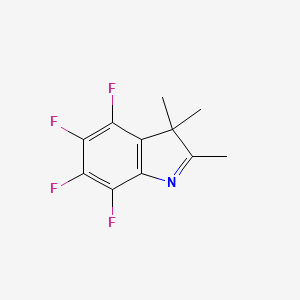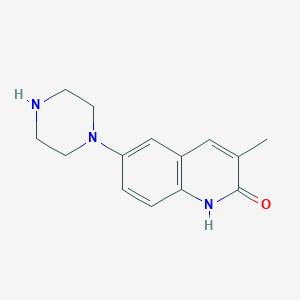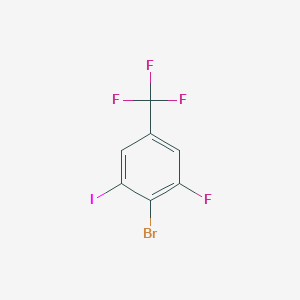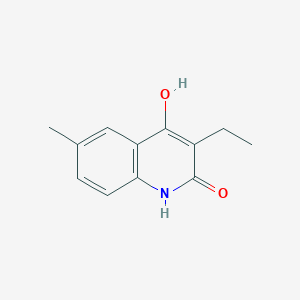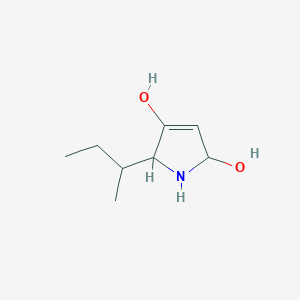
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol is an organic compound characterized by a pyrrole ring substituted with a secondary butyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the sec-Butyl Group: The secondary butyl group can be introduced via Friedel-Crafts alkylation, where the pyrrole ring reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully saturated pyrrole ring.
Substitution: The secondary butyl group and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for hydroxyl group substitution.
Major Products
Oxidation: Formation of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-dione.
Reduction: Formation of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural pyrrole-containing compounds makes it a useful tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its potential as an antioxidant or anti-inflammatory agent is of particular interest.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, dyes, and other materials. Its reactivity and functional groups make it versatile for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-dione: Similar structure but with ketone groups instead of hydroxyl groups.
5-(tert-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol: Similar structure but with a tertiary butyl group instead of a secondary butyl group.
5-(sec-Butyl)-1H-pyrrole-2,4-diol: Similar structure but without the dihydro modification.
Uniqueness
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol is unique due to its specific substitution pattern and the presence of both hydroxyl groups and a secondary butyl group
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-butan-2-yl-2,5-dihydro-1H-pyrrole-2,4-diol |
InChI |
InChI=1S/C8H15NO2/c1-3-5(2)8-6(10)4-7(11)9-8/h4-5,7-11H,3H2,1-2H3 |
InChI Key |
KHTPRTOLOHPPGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=CC(N1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


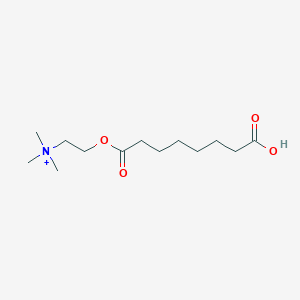
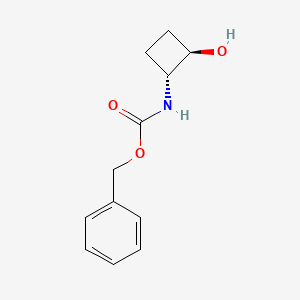
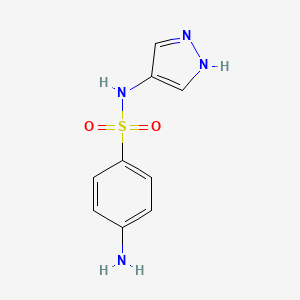
![2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857520.png)
![3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid](/img/structure/B12857532.png)

![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857543.png)
